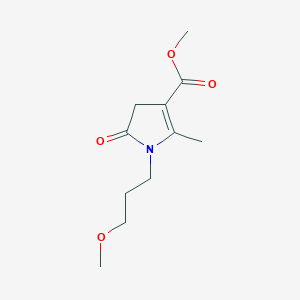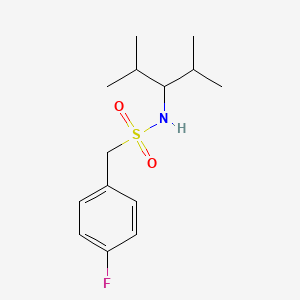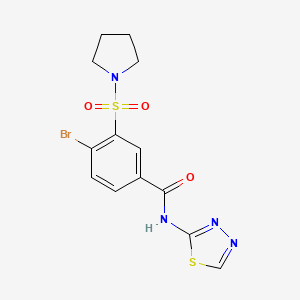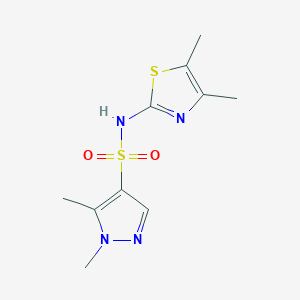
methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MMPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MMPC is a pyrrole derivative that is synthesized using a multi-step process.
Wirkmechanismus
The mechanism of action of methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects by modulating the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess analgesic properties, which may be attributed to its ability to reduce the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is also soluble in various solvents, which makes it easy to use in different experimental setups. However, methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the physiological effects of natural compounds. Additionally, the synthesis of methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
Methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several potential future directions for research. methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess anti-tumor properties, which may make it a potential candidate for the development of anti-cancer drugs. methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential applications in various research fields.
Conclusion:
In conclusion, methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is synthesized using a multi-step process and has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its stability and solubility. However, the synthesis of methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex process that requires expertise in organic chemistry. Future research on methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may lead to the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various research fields, including medicinal chemistry, drug discovery, and neuroscience. methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 1-(3-methoxypropyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8-9(11(14)16-3)7-10(13)12(8)5-4-6-15-2/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYPWKWVQUKFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CCCOC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(4-nitrophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4849838.png)
![5-bromo-N-{4-[(diethylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849849.png)

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4849855.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4849862.png)
![6-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849864.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4849867.png)
![1-(2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4849883.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4849892.png)
![3-(4-chlorophenyl)-5-methyl-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4849894.png)



![N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide](/img/structure/B4849935.png)